Peficitinib is a synthetic organic compound classified as a Janus kinase inhibitor, specifically targeting Janus kinase 1, Janus kinase 2, Janus kinase 3, and tyrosine kinase 2. It is primarily used in the treatment of autoimmune diseases, including rheumatoid arthritis, psoriasis, and ulcerative colitis. Peficitinib was first approved for clinical use in Japan in 2019 and has been the subject of extensive research due to its anti-inflammatory properties .
Peficitinib belongs to the class of organic compounds known as pyrrolopyridines, which are characterized by a fused pyrrole and pyridine ring structure. The compound's chemical formula is , with an average molecular weight of approximately 326.4 g/mol . Its IUPAC name is 4-{[(1R,2S,3S,5R)-5-hydroxyadamantan-2-yl]amino}-1H-pyrrolo[2,3-b]pyridine-5-carboxamide .
The synthesis of peficitinib involves a seven-step linear sequence starting from 4-chloro-7-azaindole. The initial step involves N-protection using triisopropylsilyl chloride, followed by lithiation at C-5 using sec-butyllithium. Subsequent steps include esterification with ethyl chloroformate, deprotection with tetrabutylammonium fluoride, and hydrolysis to form the amide. The final steps involve coupling with chloropyridine at elevated temperatures to yield the free base of peficitinib, which is then converted into its hydrobromide salt for crystallization .
Peficitinib undergoes various chemical reactions including oxidation, reduction, and substitution.
Common reagents include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The major products from these reactions often include derivatives that may enhance therapeutic efficacy or pharmacokinetic properties.
Peficitinib exerts its therapeutic effects primarily through the inhibition of Janus kinases. By blocking the activity of JAK enzymes, it disrupts the JAK-STAT signaling pathway involved in cytokine-mediated inflammation. This mechanism is particularly relevant in conditions like rheumatoid arthritis where cytokines play a critical role in disease progression.
The compound has shown significant efficacy in reducing inflammation and joint destruction in preclinical models as well as in clinical trials involving patients who have not responded adequately to other treatments . Pharmacokinetic studies indicate that peficitinib is orally bioavailable and exhibits a favorable safety profile over extended periods .
Peficitinib is characterized by several key physical and chemical properties:
These properties influence its formulation as a pharmaceutical agent and its administration routes .
Peficitinib has significant applications in treating autoimmune diseases such as:
Research continues to explore additional therapeutic uses and potential combination therapies with other immunomodulatory agents .
CAS No.: 57583-54-7
CAS No.: 33776-88-4
CAS No.: 50763-67-2
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.: